2-Fluoro-2-(o-tolyl)propan-1-ol
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Overview
Description
2-Fluoro-2-(o-tolyl)propan-1-ol is an organic compound with the molecular formula C10H13FO. It is a fluorinated alcohol, which means it contains a fluorine atom attached to a carbon atom that is also bonded to a hydroxyl group (-OH). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(o-tolyl)propan-1-ol can be achieved through several methods. One common approach involves the fluorination of 2-(o-tolyl)propan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically takes place under mild conditions, often at room temperature, and yields the desired fluorinated alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and minimize costs. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(o-tolyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Fluoro-2-(o-tolyl)propan-1-one.
Reduction: Formation of 2-Fluoro-2-(o-tolyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-(o-tolyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(o-tolyl)propan-1-ol depends on its specific application. In chemical reactions, the fluorine atom can influence the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, affecting their function and activity. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropropan-1-ol: A simpler fluorinated alcohol with similar reactivity.
2-Fluoro-2-phenylpropan-1-ol: A structurally related compound with a phenyl group instead of an o-tolyl group.
2-Fluoro-2-(p-tolyl)propan-1-ol: A positional isomer with the fluorine and hydroxyl groups attached to different carbon atoms.
Uniqueness
2-Fluoro-2-(o-tolyl)propan-1-ol is unique due to the presence of both a fluorine atom and an o-tolyl group, which can influence its chemical and biological properties
Properties
Molecular Formula |
C10H13FO |
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Molecular Weight |
168.21 g/mol |
IUPAC Name |
2-fluoro-2-(2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13FO/c1-8-5-3-4-6-9(8)10(2,11)7-12/h3-6,12H,7H2,1-2H3 |
InChI Key |
NYCWLVQOZTWJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(CO)F |
Origin of Product |
United States |
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